N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide
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Description
“N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide” is a chemical compound with the empirical formula C14H22N4O . It is also known as “N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide” and has a molecular weight of 262.35 .
Molecular Structure Analysis
The SMILES string for this compound isCN1CCN(CC(N(C2=CC=C(N)C=C2)C)=O)CC1
. The InChI key is LBWNQLVDYPNHAV-UHFFFAOYSA-N
. These strings provide a textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted boiling point of 434.8±40.0 °C . The compound has a density of 1.151 and is slightly soluble in DMSO and Methanol . The predicted pKa value is 7.43±0.10 .Safety and Hazards
The compound is classified under GHS05 for safety . The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H412 (Harmful to aquatic life with long lasting effects) . Precautionary statements include P501 (Dispose of contents/container to an approved waste disposal plant), P273 (Avoid release to the environment), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), and P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .
Properties
IUPAC Name |
N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-4-10(15)13(3)9-11(16)14-7-5-12(2)6-8-14/h4H,1,5-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYXGFXPVXSBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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